1,3-Benzenediamine, N,N,N',N'-tetrabutyl-
Overview
Description
1,3-Benzenediamine, N,N,N’,N’-tetrabutyl-: is an organic compound with the molecular formula C18H32N2 It is a derivative of 1,3-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- can be synthesized through the alkylation of 1,3-benzenediamine with butyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the amine groups, followed by the addition of butyl halides under reflux conditions. The reaction can be represented as follows:
C6H4(NH2)2+4C4H9X→C6H4(N(C4H9))2+4HX
where X is a halide (e.g., chloride or bromide).
Industrial Production Methods
Industrial production of 1,3-benzenediamine, N,N,N’,N’-tetrabutyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent amine (1,3-benzenediamine).
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-benzenediamine, N,N,N’,N’-tetrabutyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The butyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of butyl groups.
1,3-Benzenediamine, N,N,N’,N’-tetraethyl-: Similar structure but with ethyl groups instead of butyl groups.
1,3-Benzenediamine, N,N,N’,N’-tetrapropyl-: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- is unique due to the presence of butyl groups, which confer distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chains increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2/c1-5-9-16-23(17-10-6-2)21-14-13-15-22(20-21)24(18-11-7-3)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQUFPQVWDKROQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)N(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454044 | |
Record name | 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67676-48-6 | |
Record name | N1,N1,N3,N3-Tetrabutyl-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67676-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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